molecular formula C20H22N2O B602350 1-(1-benzyl-1H-imidazol-2-yl)-1-(2,3-dimethylphenyl)ethanol CAS No. 944268-66-0

1-(1-benzyl-1H-imidazol-2-yl)-1-(2,3-dimethylphenyl)ethanol

Cat. No. B602350
M. Wt: 306.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-benzyl-1H-imidazol-2-yl)-1-(2,3-dimethylphenyl)ethanol, also known as BIE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug development. BIE is a unique compound that possesses both imidazole and phenethylamine functional groups, making it a promising candidate for drug design.

Scientific Research Applications

Antimycotic Activity

A study by Raga et al. (1992) synthesized and tested a series of compounds, including (benzo[b]thienyl)methyl ethers of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, for antifungal activity. The synthesis, preliminary antimycotic data, and structure-activity relationships were reported, showing the potential of these compounds in antimycotic research (Raga et al., 1992).

Luminescence Sensing

Shi et al. (2015) created two novel dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks, which exhibited characteristic sharp emission bands of Eu(3+) or Tb(3+) ions. These complexes were selectively sensitive to benzaldehyde-based derivatives, making them potential fluorescence sensors (Shi et al., 2015).

Enantioseparation

Karakurt et al. (2012) described the direct enantiomeric resolution of racemic 2-(1H-imidazole-1-yl)-1-naphthalene-2-yl)ethanol esters, demonstrating that structural differences in racemates can significantly affect enantiomeric separation and retention (Karakurt et al., 2012).

Synthesis Methods

Burdeinyi et al. (2009) studied alternative approaches to prepare azolylethyl benzhydryl ethers, showing an efficient method for synthesizing 2-(imidazol-1-yl)ethanol using phase-transfer catalysis (Burdeinyi et al., 2009).

properties

CAS RN

944268-66-0

Product Name

1-(1-benzyl-1H-imidazol-2-yl)-1-(2,3-dimethylphenyl)ethanol

Molecular Formula

C20H22N2O

Molecular Weight

306.4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.